Synthesis and characterization of Potassium 3-trifluoroboratopropionate tert-butyl ester
Synthesis and characterization of Potassium 3-trifluoroboratopropionate tert-butyl ester
An In-Depth Technical Guide to the Synthesis and Characterization of Potassium 3-trifluoroboratopropionate tert-butyl ester
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science, the demand for robust, versatile, and functionally tolerant building blocks is insatiable. For decades, boronic acids and their ester derivatives have been the workhorses of cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. However, their inherent instability towards hydrolysis, oxidation, and protodeboronation often complicates their synthesis, purification, and storage.[1][2]
Potassium organotrifluoroborates have emerged as a superior class of reagents, elegantly circumventing these challenges.[1][2] These crystalline, air- and moisture-stable salts are characterized by a tetracoordinate boron atom, which masks the reactivity of the carbon-boron bond.[2] This "protected" state allows for a vast range of chemical transformations on the organic moiety without disturbing the borate group, which can then be "unveiled" in situ for subsequent cross-coupling reactions.[1][2]
This guide provides a detailed technical overview of a particularly useful building block: Potassium 3-trifluoroboratopropionate tert-butyl ester (CAS 1023357-66-5).[3][4][5][6][7] We will explore its rational synthesis, comprehensive characterization, and the underlying principles that make it a valuable tool for researchers in drug development and complex molecule synthesis.
Strategic Synthesis: A Two-Stage Approach
The most reliable and common pathway to potassium organotrifluoroborates involves the conversion of a corresponding boronic acid or its ester with potassium hydrogen fluoride (KHF₂).[1] Therefore, our synthesis is logically designed in two distinct stages: first, the preparation of the boronic acid precursor, followed by its conversion to the target trifluoroborate salt.
Stage 1: Synthesis of tert-Butyl 3-(dihydroxyboranyl)propanoate
The precursor is synthesized via the hydroboration of tert-butyl acrylate. Hydroboration is the archetypal method for creating carbon-boron bonds from alkenes. The choice of borane reagent is critical; for terminal alkenes, a sterically hindered borane like 9-Borabicyclononane (9-BBN) is often preferred to ensure high regioselectivity for the anti-Markovnikov product, placing the boron atom at the less substituted carbon. However, for activated alkenes like acrylates, simpler boranes can be effective. The subsequent oxidative workup is replaced by a hydrolytic one to yield the boronic acid.
Stage 2: Conversion to Potassium 3-trifluoroboratopropionate tert-butyl ester
The crude boronic acid from Stage 1 is directly treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). This reaction is typically rapid and high-yielding. The KHF₂ serves as a potent source of fluoride ions, which displace the hydroxyl groups on the boron atom to form the highly stable trifluoroborate anion. The resulting potassium salt is often insoluble in common organic solvents, facilitating its isolation and purification by simple filtration or recrystallization.[8]
Detailed Experimental Protocol
Materials:
-
tert-Butyl acrylate
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Potassium hydrogen fluoride (KHF₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
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Diethyl ether
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Deionized water
Protocol:
Stage 1: tert-Butyl 3-(dihydroxyboranyl)propanoate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tert-butyl acrylate (1.0 equiv).
-
Dissolve the acrylate in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add borane-THF complex (1.0 M solution, ~0.35 equiv) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Causality: The slow, cooled addition controls the exothermic reaction. Using a slight excess of the acrylate ensures the complete consumption of the borane.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.
-
The resulting mixture containing the crude boronic acid is typically carried forward to the next step without extensive purification.
Stage 2: Potassium 3-trifluoroboratopropionate tert-butyl ester
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In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (~4.0 equiv).
-
Causality: A saturated solution with an excess of KHF₂ ensures the complete and rapid conversion of the boronic acid to the trifluoroborate salt.[1]
-
-
Add the crude boronic acid solution from Stage 1 to the vigorously stirring KHF₂ solution at room temperature.
-
A white precipitate should form almost immediately. Continue stirring for 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid sequentially with cold water, methanol, and finally diethyl ether to remove any unreacted starting materials and inorganic salts.
-
Dry the resulting crystalline white solid under high vacuum. The product is typically obtained in good yield and high purity.[8]
Comprehensive Characterization: A Multi-Nuclear NMR Approach
The structural confirmation of potassium organotrifluoroborates relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of four different NMR-active nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) provides a wealth of data for unambiguous characterization.[9][10][11]
¹H and ¹³C NMR Spectroscopy
Standard ¹H and ¹³C NMR spectra confirm the organic backbone of the molecule. The tert-butyl group will appear as a sharp singlet in the ¹H NMR spectrum integrating to nine protons, while the two methylene groups (-CH₂-CH₂-) will present as two triplets due to scalar coupling.
¹⁹F and ¹¹B NMR Spectroscopy: The Hallmarks of a Trifluoroborate
The most diagnostic analyses are ¹⁹F and ¹¹B NMR.
-
¹⁹F NMR: The three equivalent fluorine atoms attached to the boron will appear as a sharp quartet in the proton-decoupled spectrum.[9][12] This splitting pattern arises from coupling to the ¹¹B nucleus (I = 3/2). The high natural abundance and sensitivity of the ¹⁹F nucleus make this a particularly clean and informative experiment.[9]
-
¹¹B NMR: The ¹¹B spectrum will show a characteristic quartet due to coupling with the three fluorine atoms.[9][11] The chemical shift is indicative of a tetracoordinate boron species. Observing the ¹¹B-¹⁹F coupling confirms the integrity of the trifluoroborate moiety.[9]
Summary of Expected Analytical Data
| Analysis | Technique | Expected Result |
| Molecular Formula | - | C₇H₁₃BF₃KO₂[3][5] |
| Molecular Weight | - | 236.08 g/mol [3][5] |
| Appearance | Visual | White crystalline solid[8] |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ ~2.1-2.3 (t, 2H, -CH₂CO₂tBu), δ ~1.4 (s, 9H, -C(CH₃)₃), δ ~0.6-0.8 (t, 2H, -CH₂BF₃) |
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ ~172 (C=O), δ ~80 (quaternary C of tBu), δ ~35 (-CH₂CO₂tBu), δ ~28 (-C(CH₃)₃), C-B bond signal may be broad or unobserved[9] |
| ¹⁹F NMR | 376 MHz, DMSO-d₆ | δ ~ -135 to -145 ppm (quartet, J(¹⁹F-¹¹B) ≈ 50-60 Hz)[11] |
| ¹¹B NMR | 128 MHz, DMSO-d₆ | δ ~ 2.0 to 4.0 ppm (quartet, J(¹¹B-¹⁹F) ≈ 50-60 Hz)[9][11] |
| Mass Spec (ESI-) | ESI-MS | m/z = [M-K]⁻ = 197.08 |
Application in Drug Development: A Versatile Coupling Partner
The true value of Potassium 3-trifluoroboratopropionate tert-butyl ester lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][13] It can effectively couple with a wide range of aryl and heteroaryl halides or triflates, providing a straightforward method to install a protected propionic acid sidechain—a common structural motif in pharmaceuticals.
The tert-butyl ester serves as a robust protecting group that can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) post-coupling to reveal the carboxylic acid. This acid then serves as a versatile handle for further elaboration, such as amide bond formation.
Conclusion
Potassium 3-trifluoroboratopropionate tert-butyl ester is a testament to the advantages of organotrifluoroborate chemistry. Its stability, ease of synthesis, and high reactivity in cross-coupling reactions make it an invaluable building block for chemists.[8] The straightforward and robust protocols for its synthesis and the clear, multi-faceted data provided by its characterization underscore its reliability. For researchers in drug discovery and development, this reagent offers a dependable and efficient method for introducing key structural fragments into complex molecular architectures, streamlining the path to novel chemical entities.
References
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D'Vries, R. F., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link][9][11]
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PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Available at: [Link][10]
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JACS Au. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Available at: [Link][12]
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Kabalka, G. W., et al. (2010). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Molecules, 15(4), 2269–2279. Available at: [Link]
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ResearchGate. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Available at: [Link]
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Frontier Specialty Chemicals. Potassium 3-trifluoroboratopropanoate tert-butyl ester. Available at: [Link][3]
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Molander, G. A., & Dreher, S. D. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 9(26), 5449–5452. Available at: [Link][13]
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Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available at: [Link][8]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–826. Available at: [Link][2]
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